molecular formula C16H21NO4 B1374397 Tert-butyl (2,2-dimethyl-4-oxochroman-6-YL)carbamate CAS No. 1314406-17-1

Tert-butyl (2,2-dimethyl-4-oxochroman-6-YL)carbamate

Cat. No. B1374397
M. Wt: 291.34 g/mol
InChI Key: CSHUZZOEMAXPRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (2,2-dimethyl-4-oxochroman-6-YL)carbamate is a chemical compound with the molecular formula C16H21NO4 . It is listed in databases such as PubChem and Benchchem .

Scientific Research Applications

Structural Studies and Chemical Synthesis

  • The compound is part of an isostructural family of compounds, where its derivatives are linked via bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group, indicating its utility in the study of hydrogen and halogen bonds in crystal structures (Baillargeon et al., 2017).
  • It has been used in the preparation and Diels-Alder reaction of 2-Amido substituted furan, demonstrating its role in organic synthesis processes (Padwa et al., 2003).
  • The compound is an important intermediate in the synthesis of biologically active compounds, indicating its significance in the field of medicinal chemistry (Zhao et al., 2017).
  • Its derivatives have been used in the study of strong and weak hydrogen bonds, playing a crucial role in understanding molecular interactions and crystallography (Das et al., 2016).

Molecular Synthesis and Catalysis

  • It's a key intermediate in the synthesis of HMG-CoA reductase inhibitor atorvastatin, indicating its importance in the pharmaceutical industry (Rádl, 2003).
  • Tert-butyl (1S,2S)‐2‐Methyl‐3‐Oxo‐1‐Phenylpropylcarbamate is synthesized by asymmetric Mannich reaction, showcasing its involvement in creating chiral amino carbonyl compounds (Yang et al., 2009).
  • The compound has been utilized in a cyclizative atmospheric CO2 fixation by unsaturated amines, highlighting its role in developing eco-friendly synthetic methodologies (Takeda et al., 2012).

Crystallography and Material Science

  • It has been used in crystallographic studies, aiding in the understanding of molecular conformation and interactions (Kant et al., 2015).
  • The compound serves as an intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxy­ribonucleotides, indicating its significance in the field of nucleotide chemistry (Ober et al., 2004).

Safety And Hazards

For safety and hazards information, it’s best to refer to the Safety Data Sheet (SDS) provided by the manufacturer or supplier . The SDS contains information on handling, storage, protective measures, and first aid procedures.

properties

IUPAC Name

tert-butyl N-(2,2-dimethyl-4-oxo-3H-chromen-6-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-15(2,3)21-14(19)17-10-6-7-13-11(8-10)12(18)9-16(4,5)20-13/h6-8H,9H2,1-5H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHUZZOEMAXPRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C2=C(O1)C=CC(=C2)NC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (2,2-dimethyl-4-oxochroman-6-YL)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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